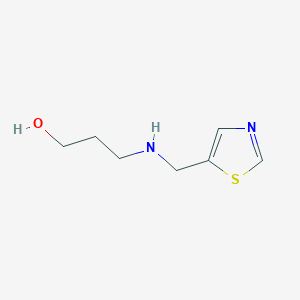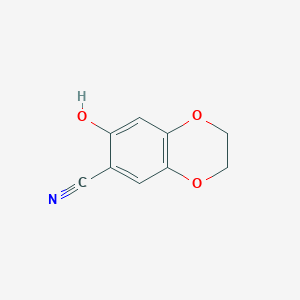![molecular formula C8H14N4O B13071894 3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B13071894.png)
3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole is a heterocyclic compound with a molecular formula of C8H14N4O and a molecular weight of 182.22 g/mol . This compound is of interest due to its unique structure, which combines an azetidine ring with a triazole ring, making it a valuable target for synthetic and medicinal chemistry research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole typically involves the formation of the azetidine ring followed by its attachment to the triazole moiety. One common method involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction to obtain (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine or triazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups to the azetidine or triazole rings .
Applications De Recherche Scientifique
3-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The azetidine and triazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may have multiple modes of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(Azetidin-3-yloxy)methyl]pyridine: This compound shares the azetidine ring but has a pyridine ring instead of a triazole ring.
5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole: Another similar compound with an azetidine ring and an oxadiazole ring.
Uniqueness
3-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole is unique due to the combination of azetidine and triazole rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H14N4O |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
3-(azetidin-3-yloxymethyl)-4,5-dimethyl-1,2,4-triazole |
InChI |
InChI=1S/C8H14N4O/c1-6-10-11-8(12(6)2)5-13-7-3-9-4-7/h7,9H,3-5H2,1-2H3 |
Clé InChI |
MPNGIOYRZCEGPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N1C)COC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetyl)piperidine-4-carboxylic acid](/img/structure/B13071816.png)
![[Cis-6-(trifluoromethyl)oxan-3-yl]methanol](/img/structure/B13071821.png)
![N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide](/img/structure/B13071824.png)
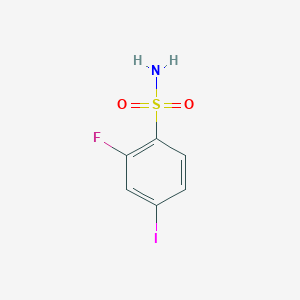
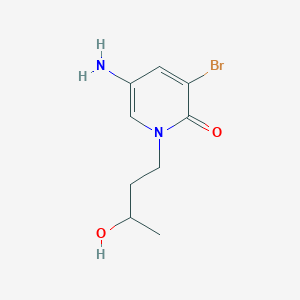
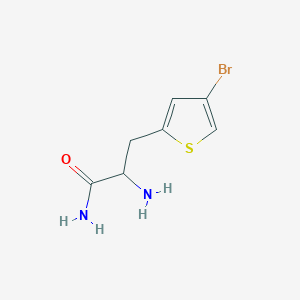
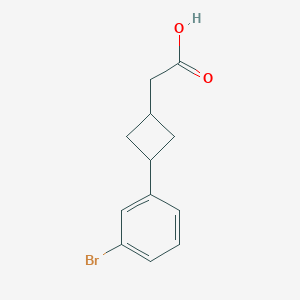
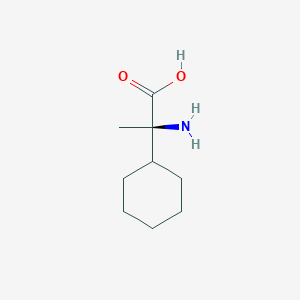
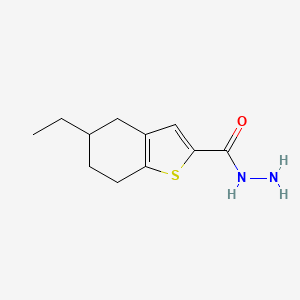
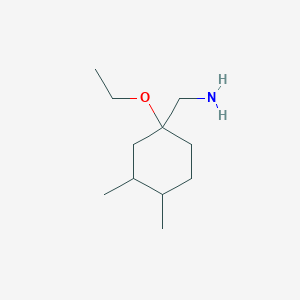
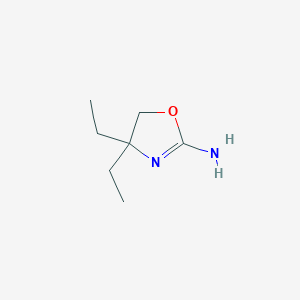
![3-[(2-Chloro-4-methylphenyl)methoxy]azetidine](/img/structure/B13071871.png)
